A Technical Guide to the Application of 5-Hydroxysaxagliptin-13C,d2 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
A Technical Guide to the Application of 5-Hydroxysaxagliptin-13C,d2 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Abstract
This technical guide provides an in-depth exploration of the strategic role and application of the stable isotope-labeled (SIL) metabolite, 5-Hydroxysaxagliptin-13C,d2, in modern drug metabolism and pharmacokinetic (DMPK) studies. Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is extensively metabolized to its pharmacologically active metabolite, 5-hydroxysaxagliptin.[1][2] Given that this metabolite contributes significantly to the overall therapeutic effect and has a higher systemic exposure than the parent drug, its accurate quantification is paramount for a comprehensive understanding of saxagliptin's clinical pharmacology.[3][4] This guide details the fundamental principles of using SIL internal standards, outlines core DMPK applications, and provides validated, step-by-step experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Clinical and Metabolic Profile of Saxagliptin
Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[5] It functions as a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][5] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.[2]
The disposition of saxagliptin in the body is characterized by extensive metabolism, primarily mediated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes located in the liver and gut wall.[1][2][6] This biotransformation yields a major active metabolite, 5-hydroxysaxagliptin.
Key Characteristics of 5-Hydroxysaxagliptin:
-
Pharmacological Activity: It is also a potent DPP-4 inhibitor, with approximately half the potency of the parent saxagliptin molecule.[2][3]
-
Systemic Exposure: In humans, the area under the plasma concentration-time curve (AUC) for 5-hydroxysaxagliptin is typically 2- to 3-fold higher than that of saxagliptin.[3][7]
-
Clinical Significance: Due to its sustained activity and higher plasma concentrations, 5-hydroxysaxagliptin contributes substantially to the overall clinical efficacy of saxagliptin.
This metabolic profile necessitates that any robust pharmacokinetic assessment must accurately quantify both the parent drug and its active metabolite. This is where the use of a stable isotope-labeled internal standard becomes not just best practice, but a scientific necessity.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential
In quantitative bioanalysis, particularly with highly sensitive and specific techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for variability during sample processing and analysis.[8] While structurally similar analog compounds can be used, stable isotope-labeled (SIL) versions of the analyte are universally recognized as the gold standard.[9][10][11]
A SIL-IS, such as 5-Hydroxysaxagliptin-13C,d2, is a form of the analyte where one or more atoms are replaced with their non-radioactive heavy isotopes (e.g., ¹³C instead of ¹²C, and ²H or Deuterium 'D' instead of ¹H).[12]
The Causality Behind the Choice:
-
Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the unlabeled analyte. This ensures it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer.[12]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Because the SIL-IS is affected by these "matrix effects" in the same way as the analyte, its inclusion allows for precise correction, a feat not reliably achieved with structural analogs.[8]
-
Improved Accuracy and Precision: By accounting for variations in extraction recovery, injection volume, and ionization efficiency, the SIL-IS dramatically improves the accuracy, precision, and robustness of the bioanalytical method.[8][12]
The molecule 5-Hydroxysaxagliptin-13C,d2 is specifically designed for this purpose. The incorporation of both carbon-13 and deuterium provides a sufficient mass shift (typically +3 to +5 Daltons) to be easily distinguished from the native analyte by the mass spectrometer, while ensuring the labels are placed on metabolically stable positions of the molecule to prevent in-vivo exchange.[12][13][14]
Core DMPK Applications & Methodologies
5-Hydroxysaxagliptin-13C,d2 is a critical reagent in several key DMPK studies designed to characterize the fate of saxagliptin and fulfill regulatory requirements.[15][16]
Quantitative Bioanalysis for Pharmacokinetic Studies
Objective: To accurately determine the concentration-time profile of 5-hydroxysaxagliptin in biological fluids (e.g., plasma, urine) following administration of saxagliptin. This data is essential for calculating key PK parameters such as AUC, Cmax, and half-life.
Central Role of 5-Hydroxysaxagliptin-13C,d2: It serves as the ideal internal standard for building calibration curves and quantifying quality control (QC) samples, ensuring the data is reliable and reproducible.[17][18]
Caption: Bioanalytical workflow using a SIL-IS.
Experimental Protocol: Quantification of 5-Hydroxysaxagliptin in Human Plasma
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known amounts of unlabeled 5-hydroxysaxagliptin into blank human plasma.
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of a working solution of 5-Hydroxysaxagliptin-13C,d2 (e.g., at 50 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[17]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a UPLC system equipped with a suitable C18 reversed-phase column.
-
Perform chromatographic separation using a gradient elution with mobile phases such as ammonium formate buffer and acetonitrile/methanol.[18]
-
Detect the analytes using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 5-hydroxysaxagliptin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
| Parameter | 5-Hydroxysaxagliptin (Analyte) | 5-Hydroxysaxagliptin-13C,d2 (IS) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [19] |
| Precursor Ion (Q1) | m/z 332.3 | m/z 335.3 | [19] (modified) |
| Product Ion (Q2) | m/z 196.2 | m/z 199.2 | [19] (modified) |
| Dwell Time | 100 ms | 100 ms | Standard Practice |
| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | Instrument Dependent |
Table 1: Example Mass Spectrometric Parameters for MRM Analysis.
In Vitro Metabolic Stability & Metabolite Formation
Objective: To determine the rate at which saxagliptin is metabolized by liver enzymes (primarily CYPs) and to quantify the rate of formation of 5-hydroxysaxagliptin. This provides an in vitro intrinsic clearance (Clint) value, which can be used to predict in vivo hepatic clearance.
Central Role of 5-Hydroxysaxagliptin-13C,d2: It is used to create the calibration curve necessary to accurately quantify the concentration of 5-hydroxysaxagliptin being formed in the incubation mixture over time.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocol: Metabolite Formation in Human Liver Microsomes (HLM)
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing pooled HLM (e.g., final concentration 0.5 mg/mL) and potassium phosphate buffer (100 mM, pH 7.4).[20][21]
-
Substrate Addition: Add saxagliptin to the mixture to achieve a final concentration typically at or below its Km (e.g., 1 µM).[21]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) spiked with a known concentration of 5-Hydroxysaxagliptin-13C,d2 to stop the reaction and serve as the IS.[21]
-
Sample Processing & Analysis: Centrifuge the quenched samples to pellet protein, and analyze the supernatant using the LC-MS/MS method described in section 3.1 to quantify the concentration of 5-hydroxysaxagliptin formed.
-
Data Analysis: Plot the concentration of 5-hydroxysaxagliptin formed versus time. The initial slope of this curve represents the rate of formation.
Cytochrome P450 (CYP) Reaction Phenotyping
Objective: To definitively identify which CYP enzymes are responsible for the formation of 5-hydroxysaxagliptin. This is critical for predicting potential drug-drug interactions (DDIs).[23][24]
Central Role of 5-Hydroxysaxagliptin-13C,d2: Provides the means for highly accurate quantification of the metabolite formed by either specific recombinant CYP enzymes or in HLM incubations that include potent, selective CYP inhibitors. The precision afforded by the SIL-IS is crucial for comparing the relative contribution of each isozyme.
Caption: Metabolic activation of Saxagliptin by CYP3A4/5.
The experimental protocol is similar to the metabolic stability assay, but instead of using only pooled HLM, parallel incubations are run with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.).[23] The rate of metabolite formation in each incubation reveals which enzyme is primarily responsible.
Conclusion
The stable isotope-labeled molecule, 5-Hydroxysaxagliptin-13C,d2, is far more than a simple chemical standard; it is a precision tool that enables the generation of robust, reliable, and regulatory-compliant data in drug development. Its application as an internal standard in LC-MS/MS assays is fundamental to the accurate characterization of saxagliptin's pharmacokinetics. By allowing scientists to precisely quantify the formation of this key active metabolite, it underpins our understanding of metabolic stability and drug-drug interaction potential. The principles and protocols detailed in this guide demonstrate that the thoughtful application of such tools is indispensable for navigating the complexities of modern DMPK science.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[20]
-
Boulton, D. W. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 56(1), 11-24.[1][25]
-
Wikipedia. (n.d.). Saxagliptin. Retrieved from Wikipedia.[5]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website.[23]
-
Thappali, S. R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[8]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io.[26]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1).[27]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from FDA website.[15]
-
Patel, C. G., et al. (2016). Pharmacokinetic, pharmacodynamic and clinical evaluation of saxagliptin in type 2 diabetes. Expert Opinion on Drug Metabolism & Toxicology, 12(3), 361-374.[28]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from Evotec website.[29]
-
Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current Drug Metabolism, 9(9), 965-973.[24]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[9]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[10]
-
Open MedScience. (2025). Tracing the Invisible: The Application of Carbon-14 in Drug Discovery. Retrieved from Open MedScience website.[30]
-
Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.[12]
-
BenchChem. (n.d.). A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Retrieved from BenchChem website.[11]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website.[21]
-
MedCentral. (n.d.). Saxagliptin: uses, dosing, warnings, adverse events, interactions. Retrieved from MedCentral website.[6]
-
RCSB PDB-101. (n.d.). Saxagliptin. Retrieved from PDB-101 website.[2]
-
Goday, S., et al. (2018). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. International Journal of Pharmaceutical Erudition, 8(4), 108-115.[31]
-
Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Retrieved from Creative Diagnostics website.[32]
-
Prueksaritanont, T., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645.[33]
-
Nuvisan. (n.d.). CYP inhibition and CYP induction assays. Retrieved from Nuvisan website.[34]
-
Hsieh, Y., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Chromatography B, 887-888, 131-137.[17]
-
LabRulez LCMS. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Retrieved from LabRulez website.[35]
-
Medscape. (n.d.). Onglyza (DSC) (saxagliptin) dosing, indications, interactions, adverse effects, and more. Retrieved from Medscape website.[36]
-
van der Merwe, D., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 628-637.[37]
-
Alfa Chemistry. (2024). 2H 13C Labeled Compounds. Retrieved from Alfa Chemistry website.[13]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate.[38]
-
Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from Evotec website.[39]
-
Shah, P. A., et al. (2017). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Biomedical Chromatography, 31(3).[18]
-
Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from Stable Isotope website.[]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from FDA website.[16]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from FDA website.[41]
-
Li, Y., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 22(1), 1-10.[3]
-
Jang, C., et al. (2019). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 59, 84-91.[42]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec website.[22]
-
Tahrani, A. A., et al. (2010). Saxagliptin for type 2 diabetes. Expert Opinion on Pharmacotherapy, 11(10), 1727-1739.[4]
-
Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Retrieved from Waters Corporation website.[19]
-
Selcia. (n.d.). Carbon 14 Isotope Radiolabeling. Retrieved from Selcia website.[43]
-
Quotient Sciences. (n.d.). 14C Isotope Labeling. Retrieved from Quotient Sciences website.[44]
-
Bristol-Myers Squibb. (2011). ONGLYZA (saxagliptin) tablets - National Drug Information. Retrieved from FDA website.[45]
-
ResearchGate. (2021). Saxagliptin: a systematic review on its pharmacological potential and analytical aspects. Retrieved from ResearchGate.[25]
-
MedChemExpress. (n.d.). 5-Hydroxy Saxagliptin-13C,d2 hydrochloride. Retrieved from MedChemExpress website.[14]
-
Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1345-1358.[46]
-
PubMed. (1996). Replacing 14C with stable isotopes in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1021-1032.[47]
-
ResearchGate. (n.d.). Safety, tolerability, pharmacokinetics and pharmacodynamics of once-daily oral doses of saxagliptin for 2 weeks in type 2 diabetic and healthy subjects. Retrieved from ResearchGate.[7]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 3. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saxagliptin - Wikipedia [en.wikipedia.org]
- 6. medcentral.com [medcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. fda.gov [fda.gov]
- 17. login.medscape.com [login.medscape.com]
- 18. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. mercell.com [mercell.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. criver.com [criver.com]
- 24. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. protocols.io [protocols.io]
- 27. scitechnol.com [scitechnol.com]
- 28. scispace.com [scispace.com]
- 29. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. openmedscience.com [openmedscience.com]
- 31. ijper.org [ijper.org]
- 32. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 33. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 34. nuvisan.com [nuvisan.com]
- 35. lcms.labrulez.com [lcms.labrulez.com]
- 36. reference.medscape.com [reference.medscape.com]
- 37. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 41. fda.gov [fda.gov]
- 42. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 44. quotientsciences.com [quotientsciences.com]
- 45. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 46. pubs.acs.org [pubs.acs.org]
- 47. Replacing 14C with stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
